Product packaging for methyl 2-(1,3-thiazol-5-yl)acetate(Cat. No.:CAS No. 16565-78-9)

methyl 2-(1,3-thiazol-5-yl)acetate

Cat. No.: B6160385
CAS No.: 16565-78-9
M. Wt: 157.19 g/mol
InChI Key: JCXJQZZOBOFGTL-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-thiazol-5-yl)acetate (CAS 16565-78-9) is a high-purity chemical compound supplied with a minimum purity of ≥97% . This ester is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The thiazole ring is a privileged structure in pharmacology, and its incorporation into molecules can be critical for biological activity. This compound serves as a key precursor for the synthesis of more complex molecules, as demonstrated in structural biology studies where similar thiazole-containing compounds are used in protein-ligand interaction studies, such as with the enzyme endothiapepsin . With a molecular formula of C 6 H 7 NO 2 S and a molecular weight of 157.19 g/mol , it is characterized by its specific structure (COC(=O)CC1=CN=CS1) . For handling and safety, please refer to the associated Safety Data Sheet. This product is intended for research and further manufacturing applications only and is strictly not for direct human use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16565-78-9

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

methyl 2-(1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3

InChI Key

JCXJQZZOBOFGTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CS1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 2 1,3 Thiazol 5 Yl Acetate and Its Precursors

Classical Approaches to the Synthesis of Methyl 2-(1,3-thiazol-5-yl)acetate

Traditional methods for synthesizing the this compound scaffold rely on fundamental organic reactions that have been refined over decades. These approaches include direct esterification of a pre-formed thiazole (B1198619) acetic acid, construction of the thiazole ring with the acetate (B1210297) side chain already incorporated, and longer, multi-step sequences involving functional group interconversions.

Esterification Reactions Employing Thiazole-5-acetic Acid Derivatives

One of the most direct methods to prepare this compound is through the esterification of its corresponding carboxylic acid, 2-(1,3-thiazol-5-yl)acetic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.com This equilibrium-controlled reaction involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. ucalgary.camasterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. ucalgary.ca To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgucalgary.ca

General Reaction Scheme for Fischer Esterification: Fischer Esterification of Thiazole-5-acetic Acid

A representative scheme for the acid-catalyzed esterification of 2-(1,3-thiazol-5-yl)acetic acid with methanol.

Thiazole Ring Formation Strategies Preceding Esterification (e.g., Hantzsch reaction)

An alternative to post-synthesis esterification is to construct the thiazole ring with the required acetate functional group already in place. The most prominent method for this approach is the Hantzsch thiazole synthesis. bepls.comnih.gov This versatile reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net

To obtain the this compound scaffold directly, a key starting material is an α-halocarbonyl compound that already contains the acetate moiety. For instance, reacting methyl 4-chloroacetoacetate or methyl 4-bromoacetoacetate with thioformamide (B92385) would yield the desired product. The reaction proceeds through the initial formation of a C-S bond, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. bepls.com Variations of this method exist, including one-pot procedures where the α-haloketone is generated in situ. mdpi.com

Hantzsch Reaction for Direct Synthesis of the Thiazole Acetate Scaffold: Hantzsch Synthesis

Hantzsch reaction pathway using methyl 4-chloroacetoacetate and thioformamide to directly form this compound.

Multi-Step Synthetic Sequences for the Construction of the Thiazole Acetate Scaffold

Longer, more complex synthetic routes allow for greater flexibility and can be adapted based on readily available precursors. These multi-step sequences often involve building a simpler thiazole core first, followed by the elaboration of a substituent at the C5 position to form the desired acetate side chain. mdpi.comnih.gov

One plausible sequence could begin with the synthesis of 4-methyl-5-formylthiazole. The formyl group can then be subjected to a series of functional group transformations. For example, reduction of the aldehyde to a primary alcohol (5-hydroxymethyl-4-methylthiazole) google.com, followed by conversion to a halide (e.g., 5-chloromethyl-4-methylthiazole), allows for nucleophilic substitution. Reaction with sodium cyanide would yield the corresponding nitrile, which can then undergo acidic or basic hydrolysis to the carboxylic acid, followed by Fischer esterification to afford the final methyl 2-(4-methyl-1,3-thiazol-5-yl)acetate. Such multi-step approaches are common in medicinal chemistry for creating libraries of related compounds. mdpi.comnih.gov

Modern and Sustainable Synthetic Pathways to this compound

In recent years, the principles of green chemistry have guided the development of more environmentally benign and efficient synthetic methods. These modern approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of thiazoles has been a key area for the application of green chemistry principles. bepls.comnih.gov These principles aim to create more sustainable chemical processes.

Key Green Chemistry Principles Applied to Thiazole Synthesis:

Principle Application in Thiazole Synthesis Reference
Use of Safer Solvents Replacing hazardous solvents like toluene (B28343) with greener alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). bepls.comacs.org acs.org, bepls.com
Energy Efficiency Employing microwave irradiation or ultrasound assistance to accelerate reactions, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating. nih.govacs.org acs.org, nih.gov
Catalysis Using reusable heterogeneous catalysts instead of stoichiometric reagents to minimize waste and allow for easy separation and recycling. nih.gov nih.gov

| Atom Economy | Designing reactions, such as one-pot multi-component syntheses, that maximize the incorporation of starting materials into the final product, reducing byproducts. acs.orgnih.gov | acs.org, nih.gov |

For example, Hantzsch thiazole synthesis has been successfully performed in aqueous media or using catalysts like graphene under solvent-free conditions, significantly improving the environmental profile of the reaction. researchgate.netacs.org

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, offering pathways to products with higher yields and selectivity under milder conditions. mdpi.com Numerous catalytic systems have been developed for the synthesis of the thiazole core.

Heterogeneous catalysts are particularly advantageous as they can be easily recovered by simple filtration and reused multiple times, aligning with green chemistry goals. nih.gov Examples include silica-supported tungstosilisic acid and NiFe₂O₄ nanoparticles, which have been used to catalyze one-pot Hantzsch-type reactions in high yields. acs.orgnih.gov Biocatalysts, such as lipase, have also been employed to facilitate thiazole synthesis under mild, environmentally friendly conditions, often assisted by ultrasound. nih.gov Furthermore, various metal catalysts, including those based on copper and palladium, have been reported to enable novel C-H activation and cross-coupling strategies for constructing substituted thiazoles. organic-chemistry.org

Table of Catalytic Systems for Thiazole Synthesis:

Catalyst Reaction Type Conditions Advantages Reference
**Silica Supported Tungstosilisic Acid (SiW/SiO₂) ** Hantzsch three-component reaction Conventional heating or ultrasonic irradiation Reusable, efficient, good to excellent yields (79-90%) nih.gov
NiFe₂O₄ Nanoparticles Hantzsch three-component reaction Reflux in ethanol/water Reusable, minimal catalyst loading, high yield (~90%) acs.org
Lipase Condensation of arylethanones and thioamides Ultrasound irradiation in aqueous medium Biocatalyst, environmentally friendly, mild conditions nih.gov
Chitosan-based hydrogel (TCsSB) Hantzsch-type reaction Ultrasonic irradiation Biocatalyst, reusable, mild conditions, high yields nih.gov, acs.org
Palladium(II) acetate Reaction of vinyl azides and potassium thiocyanate (B1210189) Mild conditions High selectivity for 4-substituted 2-aminothiazoles organic-chemistry.org

| Copper(I) iodide | Coupling of oxime acetates and isothiocyanates | Mild conditions | Forms 2-aminothiazoles, oxime acts as an internal oxidant | organic-chemistry.org |

Transition Metal-Catalyzed Methodologies

Transition metal catalysis plays a pivotal role in the construction and functionalization of heterocyclic compounds, including thiazoles. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles of these reactions are broadly applicable to thiazole functionalization. For example, palladium catalysts like Pd(OAc)₂ have been shown to be highly efficient in the direct arylation of thiazole derivatives. organic-chemistry.org This suggests the potential for coupling a suitable thiazole precursor with a reagent that can introduce the acetate moiety.

Furthermore, other transition metals like copper are also utilized. Copper-catalyzed reactions can offer alternative selectivity and are often more cost-effective. For instance, a copper-catalyzed three-component reaction of oximes, anhydrides, and potassium thiocyanate provides a route to thiazoles. organic-chemistry.org The choice between palladium and copper can influence the position of functionalization on the thiazole ring, a critical factor in synthesizing a specific isomer like the 5-substituted acetate. nih.gov

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high enantioselectivity and milder reaction conditions.

Organocatalysis offers a metal-free approach to thiazole synthesis. One notable strategy involves a one-pot cascade reaction using organocatalysts for the enantioselective synthesis of substituted thiazoles. nih.gov This method benefits from low catalyst loadings and the use of readily available starting materials under mild conditions. nih.gov

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, presents a green and sustainable route to thiazole derivatives. For example, chitosan (B1678972) and its derivatives have been employed as eco-friendly biocatalysts for the synthesis of thiazoles, sometimes in conjunction with ultrasound irradiation to enhance reaction rates and yields. nih.govacs.org These biocatalysts are noted for their high surface area and thermal stability. nih.govacs.org

Flow Chemistry and Continuous Synthesis Techniques for Optimized Production

Flow chemistry has revolutionized chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.org The precise control over reaction parameters such as temperature, pressure, and mixing in microreactors leads to higher yields and shorter reaction times. nih.gov

Several studies have demonstrated the utility of continuous flow synthesis for thiazole derivatives. nih.govmdpi.comthieme-connect.com These methods can involve multi-step sequences where intermediates are not isolated, significantly streamlining the production of complex molecules. nih.govmdpi.com For instance, a three-step continuous flow process involving a Hantzsch thiazole synthesis, deketalization, and Fischer indole (B1671886) synthesis has been successfully employed to generate highly functionalized thiazoles in high yields and with reaction times of less than 15 minutes. nih.gov The implementation of flow chemistry is particularly advantageous for reactions that are hazardous in batch mode due to thermal instability of intermediates or gas evolution. thieme-connect.com

Precursor Chemistry and Starting Material Derivatization

The synthesis of this compound is critically dependent on the availability and strategic functionalization of its precursors.

Strategies for the Preparation of 1,3-Thiazole Ring Systems

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.comijper.org Numerous variations and improvements on this fundamental method have been developed over the years. researchgate.netgoogle.com

Other notable methods for thiazole ring formation include:

The reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide. organic-chemistry.org

Copper-catalyzed oxidative cyclization of aldehydes, amines, and elemental sulfur. nih.govacs.org

Domino reactions under microwave irradiation. organic-chemistry.org

The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring.

Functionalization and Side-Chain Introduction Methodologies

Once the thiazole ring is formed, the introduction of the methyl acetate side chain at the 5-position is a key step. This can be achieved through various functionalization strategies. If the thiazole ring is synthesized with a suitable handle at the 5-position, such as a halogen, a cross-coupling reaction could be employed to introduce the acetate group.

Alternatively, the side chain can be built up from a simpler precursor. For example, a 5-formylthiazole could be converted to the desired acetate through a series of reactions such as a Wittig reaction followed by esterification. The functionalization of the side chains of related heterocyclic systems like polythiophenes often involves post-polymerization modification, a strategy that could be adapted for thiazole derivatives. cmu.edu

Chiral Precursor Utilization in Stereoselective Synthesis (if applicable for analogues/derivatives)

While this compound itself is not chiral, the synthesis of its chiral analogues and derivatives is of significant interest, particularly in medicinal chemistry. nih.govdocumentsdelivered.com The use of chiral precursors is a common strategy to achieve stereoselectivity. researchgate.net

Chiral thiazolines and thiazoles are important building blocks for the synthesis of peptide-derived natural products. nih.govresearchgate.net Methodologies for preparing optically pure thiazole-containing amino acids often involve the use of chiral starting materials derived from natural sources like amino acids. researchgate.net For instance, L-cysteine can be used as a precursor for chiral thiazolines. ijper.org However, racemization can be a challenge during certain thiazole synthesis steps, such as the Hantzsch reaction, requiring careful control of reaction conditions. researchgate.net The development of stereoselective alkylations and biomimetic approaches continues to expand the toolbox for synthesizing chiral thiazole derivatives. nih.gov

Data Tables

Table 1: Synthetic Methodologies for Thiazole Derivatives

Methodology Catalyst/Reagent Key Features Reference(s)
Hantzsch Thiazole Synthesis α-Haloketone, Thioamide Classical, versatile method for thiazole ring formation. youtube.comijper.org
Palladium-Catalyzed Arylation Pd(OAc)₂ Efficient for direct C-H functionalization of thiazoles. organic-chemistry.org
Copper-Catalyzed Condensation Copper catalyst Alternative to palladium, can offer different selectivity. organic-chemistry.orgnih.gov
Organocatalytic Cascade Organocatalyst Enantioselective, mild conditions, metal-free. nih.gov
Biocatalytic Synthesis Chitosan-based catalyst Green, sustainable, often enhanced by ultrasound. nih.govacs.org
Continuous Flow Synthesis Microreactor setup Enhanced safety, efficiency, and scalability. nih.govmdpi.comthieme-connect.com

Reactivity, Reaction Mechanisms, and Transformation Chemistry of Methyl 2 1,3 Thiazol 5 Yl Acetate

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. The presence of these heteroatoms influences the electron distribution within the ring, dictating its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Thiazole Moiety

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents on the ring. In the thiazole ring, the C5 position is typically electron-rich, making it susceptible to attack by electrophiles. pharmaguideline.com The sulfur atom acts as an electron donor, further activating the C5 position. pharmaguideline.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a carbocation intermediate. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation and sulfonation, which are expected to occur at the C5 position of the thiazole ring in methyl 2-(1,3-thiazol-5-yl)acetate, provided it is unsubstituted. pharmaguideline.com

Nucleophilic Attack and Ring Opening/Rearrangement Studies

The thiazole ring is relatively resistant to nucleophilic attack unless activated by electron-withdrawing groups or quaternization of the ring nitrogen. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. pharmaguideline.com Strong nucleophiles are generally required for such reactions to proceed. pharmaguideline.com

Studies on related isothiazolium salts have shown that nucleophilic attack can occur at the sulfur atom, leading to ring-opening and rearrangement products. cdnsciencepub.com For instance, the reaction of isothiazolium salts with sodium benzoylacetate has been shown to yield 2-benzoylthiophenes, suggesting initial nucleophilic attack at the sulfur atom. cdnsciencepub.com While not directly on this compound, these studies provide insight into the potential reactivity of the thiazole ring system under nucleophilic conditions.

Reactions Involving the Ester Functionality and the Methylene (B1212753) Bridge

The ester group and the adjacent methylene bridge in this compound are also key sites for chemical transformations.

Transesterification and Amidation Reactions of the Methyl Ester

The methyl ester group can undergo transesterification in the presence of an alcohol and a catalyst (acid or base) to form a different ester. This reaction, also known as alcoholysis, involves the substitution of the alkoxy group of the ester. mdpi.com For example, reaction with ethanol (B145695) would yield ethyl 2-(1,3-thiazol-5-yl)acetate. The transesterification of triglycerides with methyl acetate (B1210297) is a well-studied process for biodiesel production and proceeds through a similar mechanism. unipa.it

Amidation of the ester can be achieved by reacting it with an amine to form the corresponding amide. Direct amidation of esters often requires catalysts, such as Lewis acids or organocatalysts, to facilitate the reaction. mdpi.com For instance, iron(III) chloride has been used as a catalyst for the direct amidation of esters. mdpi.com

Reactions at the Alpha-Carbon of the Acetate Group (e.g., Alkylation, Condensation)

The methylene bridge (alpha-carbon) adjacent to the carbonyl group of the ester is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. libretexts.orgyoutube.com

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-carbon. youtube.com This is a common method for forming new carbon-carbon bonds. youtube.com

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions. For example, in an aldol-type condensation, the enolate can add to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester after workup. libretexts.orgnih.gov Another important reaction is the Claisen-Schmidt condensation, where an enolate reacts with an aromatic aldehyde. mdpi.com The Michael reaction, a conjugate addition of an enolate to an α,β-unsaturated carbonyl compound, is another possibility. youtube.com

Carbonyl Chemistry and Derivative Formation

The carbonyl group of the ester can undergo nucleophilic acyl substitution. As mentioned, this is the basis for transesterification and amidation reactions. smolecule.com

Reduction of the ester group can also be achieved. For example, using a reducing agent like lithium borohydride (B1222165) can reduce the ester to the corresponding primary alcohol, 2-(1,3-thiazol-5-yl)ethanol. mdpi.com

Metal-Mediated and Catalytic Transformations Involving this compound

Metal-mediated and catalytic transformations are pivotal in the functionalization of heterocyclic compounds, including thiazole derivatives. For this compound, these reactions offer powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a diverse array of more complex molecules.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the thiazole ring of this compound presents several positions for such transformations. The primary approach for engaging in cross-coupling reactions involves the initial halogenation of the thiazole ring, typically at the C2 or C4 positions, which are generally more susceptible to electrophilic substitution. The resulting halo-thiazole derivatives can then participate in a variety of palladium-catalyzed cross-coupling reactions.

While direct cross-coupling at the C5 position bearing the acetate group is less common, functionalization at other positions is well-precedented for similar thiazole systems. For instance, the bromination of the thiazole ring can provide the necessary handles for Suzuki-Miyaura, Heck, and Sonogashira couplings. Commercially available building blocks such as methyl 2-(2-bromothiazol-5-yl)acetate and methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate highlight the feasibility of these approaches. sigmaaldrich.combldpharm.com

The following table outlines potential cross-coupling reactions starting from halogenated derivatives of this compound.

Halogenated SubstrateCoupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Methyl 2-(2-bromo-1,3-thiazol-5-yl)acetateSuzuki-MiyauraArylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃)2-Aryl-thiazole derivative
Methyl 2-(4-bromo-1,3-thiazol-5-yl)acetateHeckAlkenePd(OAc)₂, PPh₃, base (e.g., Et₃N)4-Vinyl-thiazole derivative
Methyl 2-(2-iodo-1,3-thiazol-5-yl)acetateSonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N)2-Alkynyl-thiazole derivative

These reactions demonstrate the versatility of the thiazole scaffold in this compound for constructing complex molecular architectures. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. In the context of this compound, the ester group at the 5-position could potentially act as a directing group to facilitate C-H activation at the adjacent C4 position. However, the directing group ability of a methylene-spaced ester is generally weak.

More commonly, C-H activation on the thiazole ring is directed to the C5 or C2 positions. For unsubstituted thiazoles, direct C-H arylation often occurs preferentially at the C5 position. researchgate.netorganic-chemistry.org In the case of this compound, the C5 position is already substituted. Therefore, C-H activation would likely target the C2 or C4 positions.

Research on other thiazole derivatives has shown that various directing groups can be employed to control the site of C-H functionalization. For instance, a Pd(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates has been reported to proceed at the C5 position. mdpi.com While not directly applicable to our target molecule, this illustrates the principle of using a substituent to direct C-H activation on the thiazole ring. It is conceivable that with an appropriate catalyst system, the C4-H of this compound could be functionalized directly.

Thiazole and its derivatives can participate in cycloaddition reactions, although they are generally less reactive than some other five-membered heterocycles. The aromatic character of the thiazole ring often requires harsh conditions or specific activation to undergo such transformations. For this compound, [3+2] cycloadditions are a plausible reaction pathway, particularly if the thiazole ring is activated, for example, by N-alkylation to form a thiazolium salt.

Rearrangement reactions of the thiazole ring itself are not common under typical synthetic conditions due to its aromatic stability. However, the substituents on the ring can undergo rearrangements. For instance, photochemical rearrangements of thiazoles have been observed, leading to the formation of isothiazoles or other isomeric structures, though this often requires UV irradiation. researchgate.netnih.gov

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is an area of interest for understanding its stability and potential for unique transformations.

The photochemistry of thiazole derivatives can be complex, involving various reaction pathways such as ring-opening, isomerization, and fragmentation. researchgate.netnih.gov Upon UV irradiation, thiazole itself can undergo cleavage of the S1-C2 or S1-C5 bonds, leading to reactive intermediates that can rearrange to form isocyano compounds or other products. researchgate.net

For this compound, photoreactions could potentially lead to isomerization to an isothiazole (B42339) derivative or decomposition. The presence of the methyl acetate group might influence the photostability and the nature of the photoproducts. It is also plausible that the ester functionality could participate in photochemical reactions, such as photo-Fries type rearrangements, although this is less likely for an unconjugated system.

The electrochemical properties of thiazoles have been studied, revealing their ability to undergo both oxidation and reduction. The thiazole ring can be electrochemically reduced, often leading to cleavage of the ring. researchgate.net The reduction potential will be influenced by the substituents on the ring. The electron-withdrawing nature of the ester group in this compound would be expected to make the thiazole ring more susceptible to reduction compared to unsubstituted thiazole.

Electrochemical oxidation of the thiazole ring is also possible. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone under certain conditions. The specific oxidation and reduction potentials for this compound would need to be determined experimentally, but the general behavior can be inferred from studies on related thiazole compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 1,3 Thiazol 5 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each unique proton and carbon atom in the molecule. The predicted chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy.

¹H NMR Spectroscopy: The proton spectrum is expected to show four distinct signals corresponding to the two aromatic protons on the thiazole (B1198619) ring, the methylene (B1212753) protons of the acetate (B1210297) side chain, and the methyl ester protons.

Thiazole Protons: The proton at the C2 position (H-2) is anticipated to be the most deshielded aromatic proton, appearing as a singlet, due to its position between the electronegative nitrogen and sulfur atoms. The proton at the C4 position (H-4) is also expected to be a singlet and to resonate slightly upfield compared to H-2.

Methylene Protons: The two protons of the methylene group (CH₂) attached to the thiazole ring are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent aromatic ring and the carbonyl group of the ester.

Methyl Protons: The three protons of the methyl ester group (OCH₃) are also equivalent and will present as a singlet in a region typical for methyl esters.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield signal due to its sp² hybridization and bonding to two oxygen atoms.

Thiazole Carbons: The three carbons of the thiazole ring (C2, C4, C5) will resonate in the aromatic region. C2 is typically the most downfield of the ring carbons due to its proximity to both heteroatoms. C5, being attached to the acetate side chain, and C4 will have distinct chemical shifts.

Aliphatic Carbons: The methylene carbon (CH₂) and the methyl ester carbon (OCH₃) will appear in the upfield region of the spectrum.

The following table summarizes the predicted ¹H and ¹³C NMR data for methyl 2-(1,3-thiazol-5-yl)acetate, typically recorded in a solvent like deuterochloroform (CDCl₃).

Atom Position ¹H NMR ¹³C NMR
Predicted δ (ppm), Multiplicity Predicted δ (ppm)
2~8.7 (s)~152.0
4~7.8 (s)~142.0
5-~130.0
CH₂~3.9 (s)~35.0
C=O-~170.0
OCH₃~3.7 (s)~52.0

Predicted values are based on standard chemical shift increments and data from analogous structures.

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the molecular framework by establishing correlations between nuclei. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, the COSY spectrum would be expected to be simple, primarily showing the absence of correlations between the singlet signals, thereby confirming their isolation from other proton environments. A very weak long-range coupling might be observable between H-2 and H-4 under high-resolution conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu The HSQC spectrum is crucial for definitively assigning the carbon signals. It would show cross-peaks connecting the ¹H signal at ~8.7 ppm to the ¹³C signal at ~152.0 ppm (H-2 to C-2), the proton signal at ~7.8 ppm to the carbon signal at ~142.0 ppm (H-4 to C-4), the methylene proton signal (~3.9 ppm) to its carbon (~35.0 ppm), and the methyl proton signal (~3.7 ppm) to its carbon (~52.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the molecular fragments by identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations. sdsu.edu For this molecule, the following key correlations would be expected:

The methylene protons (CH₂) should show correlations to the carbonyl carbon (C=O), as well as to carbons C-5 and C-4 of the thiazole ring. This is critical evidence linking the side chain to the correct position on the ring.

The thiazole proton H-4 should show correlations to C-5 and C-2.

The methyl ester protons (OCH₃) should show a strong correlation to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show a cross-peak between the methylene (CH₂) protons and the thiazole proton at H-4, confirming their spatial proximity.

The table below outlines the critical expected correlations from 2D NMR experiments.

Proton (¹H) COSY Correlation (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H-2 (~8.7 ppm)None expectedC-2C-4, C-5
H-4 (~7.8 ppm)None expectedC-4C-2, C-5, CH₂
CH₂ (~3.9 ppm)None expectedCH₂C-4, C-5, C=O
OCH₃ (~3.7 ppm)None expectedOCH₃C=O

The chemical shifts of protons can be influenced by the choice of NMR solvent, a phenomenon known as the solvent effect. Recording spectra in a variety of deuterated solvents with different polarities (e.g., non-polar C₆D₆, polar aprotic (CD₃)₂CO, and polar protic CD₃OD) can provide additional structural information. For this compound, changing from CDCl₃ to a more polar, hydrogen-bond accepting solvent like DMSO-d₆ would likely cause a downfield shift in the thiazole proton signals (H-2 and H-4) due to interactions with the heterocyclic nitrogen atom.

Temperature dependence studies, or variable-temperature (VT) NMR, can be used to study dynamic processes such as conformational changes. For this molecule, VT-NMR could be employed to investigate the rotational barrier around the C5-CH₂ single bond, although significant changes in the spectra would only be expected if there were distinct, stable conformers with a relatively high energy barrier to interconversion.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule, which is a definitive piece of evidence in structural elucidation.

For this compound, the molecular formula is C₆H₇NO₂S. The calculated monoisotopic mass for the neutral molecule is 173.01977 u. In HRMS, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Calculated exact mass for [C₆H₇NO₂S + H]⁺: 174.02702 m/z

Calculated exact mass for [C₆H₇NO₂S + Na]⁺: 196.00897 m/z

Observing an ion with a mass that matches one of these calculated values to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, usually the molecular ion or protonated molecule) and its subsequent fragmentation through collision with an inert gas. Analysis of the resulting fragment ions (product ions) provides valuable information about the compound's structure and connectivity. libretexts.org

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 174) can be proposed based on the known fragmentation behavior of esters and heterocyclic rings. chemguide.co.ukasianpubs.org

Loss of Methanol (B129727): A common fragmentation for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32.026 u), which would result in a stable acylium ion at m/z 142.0008 .

Loss of the Methoxycarbonyl Group: Cleavage of the C-C bond alpha to the ring could lead to the loss of the methoxycarbonyl radical (•COOCH₃, 59.013 u from the M+• ion) or the corresponding neutral from the [M+H]+ ion, leading to a fragment at m/z 114.0317 .

Formation of Thiazolyl Cations: Cleavage of the bond between the methylene group and the ring could generate a thiazolylmethyl cation at m/z 98.0164 . The thiazole ring itself is a stable aromatic system, and its characteristic fragment ion may appear at m/z 84.9906 corresponding to [C₃H₂NS]⁺.

The following table summarizes the predicted key fragments in the MS/MS spectrum.

Precursor Ion (m/z) Proposed Fragment (m/z) Neutral Loss Formula of Fragment
174.0270142.0008CH₃OH[C₅H₂NOS]⁺
174.0270114.0317C₂H₄O₂[C₄H₆NS]⁺
174.027098.0164C₃H₄O₂[C₄H₄NS]⁺
174.027084.9906C₃H₅O₂[C₃H₂NS]⁺

The combination of exact mass determination by HRMS and the detailed structural information from MS/MS fragmentation patterns provides orthogonal, confirmatory evidence to the assignments made by NMR spectroscopy, culminating in a comprehensive and unambiguous structural elucidation of this compound.

Ion Mobility-Mass Spectrometry for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the detailed characterization of molecular structures, offering insights that are often complementary to more established methods like liquid chromatography-mass spectrometry (LC-MS). ub.edu This technique separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. ub.edu This additional dimension of separation, based on the ion's rotationally averaged collision cross-section (CCS), allows for the differentiation of isomers and provides crucial information about the conformational landscape of a molecule. ub.edunih.gov

For a molecule such as this compound, IM-MS can be employed to investigate its three-dimensional structure and flexibility. The presence of rotatable bonds, specifically between the thiazole ring and the acetate group, suggests the potential for multiple stable conformations (conformers). In an IM-MS experiment, the ionized molecule is introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their drift time is measured. Compact, tightly folded conformers experience fewer collisions with the buffer gas and thus travel faster than extended, more open conformers of the same m/z.

This technique can reveal the presence of a single dominant conformation or a distribution of several coexisting conformers. By coupling ion mobility with tandem mass spectrometry (MS/MS), it is possible to fragment selected conformers to verify that they are indeed different spatial arrangements of the same molecule and not isomeric impurities. While specific IM-MS studies on this compound are not prevalent in the literature, the analysis of related thiazole-containing structures demonstrates the utility of this approach. For instance, conformational analyses of peptides containing thiazole rings have shown that these cyclic structures can significantly reduce the flexibility of the molecular backbone. researchgate.netresearchgate.net This principle suggests that the thiazole ring in this compound likely imposes specific conformational preferences on the adjacent acetate side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and studying non-covalent interactions, such as hydrogen bonding, which dictate molecular assembly and properties in the condensed phase.

Characteristic Vibrational Modes of the Thiazole Ring and Ester Group

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its two main components: the 1,3-thiazole ring and the methyl acetate group.

Thiazole Ring Vibrations: The thiazole ring, being an aromatic heterocycle, exhibits several characteristic vibrational bands. wikipedia.org Like other aromatic systems, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. cdnsciencepub.com The ring itself possesses a set of skeletal vibrations, which involve the stretching and deformation of the C=C, C=N, and C-S bonds. These ring stretching modes often result in a series of bands in the 1650-1300 cm⁻¹ region. cdnsciencepub.comresearchgate.net For thiazole itself and its simple methyl derivatives, strong bands have been observed around 1480 cm⁻¹, 1385 cm⁻¹, and 1320 cm⁻¹. cdnsciencepub.com Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers, typically below 900 cm⁻¹. cdnsciencepub.comresearchgate.net

Ester Group Vibrations: The methyl acetate moiety provides several distinct and easily identifiable vibrational signatures. The most prominent of these is the carbonyl (C=O) stretching vibration, which gives rise to a very strong and sharp absorption band. chem-soc.si For simple aliphatic esters like methyl acetate, this band is typically located in the 1750-1735 cm⁻¹ range. mdpi.com The exact position of this band is sensitive to the electronic environment and physical state. The C-O stretching vibrations of the ester group are also characteristic, usually appearing as two coupled bands in the 1300-1000 cm⁻¹ region. Additionally, the methyl group of the ester will show symmetric and asymmetric C-H stretching vibrations near 2950 cm⁻¹ and bending vibrations around 1440 cm⁻¹ and 1380 cm⁻¹. mdpi.com

A summary of expected key vibrational modes is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Thiazole RingC-H Stretch3100 - 3000
Ring Skeletal Stretches (C=N, C=C)1650 - 1300
C-H Out-of-Plane Bending< 900
Ester GroupC=O Stretch1750 - 1735
C-O Stretch (asymmetric & symmetric)1300 - 1000
Alkyl C-HC-H Stretch (asymmetric & symmetric)2980 - 2870
C-H Bending1470 - 1370

This table presents generalized data for the respective functional groups.

Hydrogen Bonding and Intermolecular Interaction Analysis

While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor at several sites: the nitrogen atom of the thiazole ring and the two oxygen atoms of the ester group. Vibrational spectroscopy is highly sensitive to the formation of such intermolecular interactions.

If the compound is studied in a protic solvent or co-crystallized with a hydrogen bond donor, shifts in specific vibrational bands can be observed. For example, the formation of a hydrogen bond to the carbonyl oxygen (C=O···H) would cause the C=O stretching frequency to shift to a lower wavenumber (a redshift). chem-soc.si The magnitude of this shift is generally correlated with the strength of the hydrogen bond. Similarly, hydrogen bonding to the thiazole nitrogen (N···H) could perturb the ring's skeletal vibrations. Studies on related heterocyclic systems have shown that N–H⋯N and N–H⋯S hydrogen bonds can be readily identified and characterized by IR and Raman spectroscopy. nih.govresearchgate.net

Furthermore, weaker intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, can influence the vibrational spectra, particularly in the solid state. These interactions can lead to band splitting (e.g., Davydov splitting) or subtle shifts in band positions compared to the gas phase or dilute solution spectra, providing insights into the crystal packing and molecular organization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. It is particularly useful for studying molecules containing chromophores—groups of atoms that absorb light, typically those with π-electrons and heteroatoms.

Electronic Absorption Characteristics of the Thiazole Chromophore

The 1,3-thiazole ring in this compound acts as the primary chromophore. The electronic structure of thiazole involves π-orbitals delocalized over the five-membered ring and non-bonding (n) orbitals located on the nitrogen and sulfur atoms. wikipedia.org Consequently, its UV-Vis absorption spectrum is characterized by π→π* and n→π* electronic transitions. iaea.orgresearchgate.net

The π→π* transitions are typically high-intensity (high molar absorptivity, ε) and occur at shorter wavelengths. For the parent thiazole molecule, intense absorption bands corresponding to these transitions are observed in the vacuum ultraviolet (VUV) region, below 250 nm. iaea.orgresearchgate.net The n→π* transitions are generally of much lower intensity and can sometimes be observed as a shoulder on the tail of a more intense π→π* band. The presence of the acetate substituent at the 5-position can influence the precise position (λmax) and intensity of these absorption bands. While the methylene (-CH₂-) group between the ring and the ester carbonyl isolates the two π-systems, preventing direct conjugation, the substituent can still exert electronic effects that modify the energy levels of the thiazole chromophore's molecular orbitals.

Transition TypeDescriptionExpected Wavelength RegionIntensity (Molar Absorptivity, ε)
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Shorter wavelength (<250 nm for parent thiazole)High (ε > 1,000)
n → πExcitation of an electron from a non-bonding orbital (on N or S) to a π antibonding orbital.Longer wavelengthLow (ε < 1,000)

This table presents generalized data for the thiazole chromophore.

Solvatochromism and pH Effects on Electronic Spectra

The electronic absorption spectrum of this compound is expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.net The λmax of the absorption bands can shift depending on the polarity of the solvent. This is because solvents with different polarities can differentially stabilize the ground and excited electronic states of the chromophore. nih.gov For many thiazole derivatives, a shift to longer wavelengths (bathochromic or red shift) is observed as solvent polarity increases. researchgate.netnih.gov This behavior suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. nih.gov

The spectrum can also be affected by pH. The thiazole ring contains a basic nitrogen atom that can be protonated under acidic conditions (the pKa of the conjugate acid of thiazole is approximately 2.5). wikipedia.org Protonation of this nitrogen would significantly alter the electronic structure of the chromophore, typically leading to a noticeable shift in the absorption spectrum. nih.govresearchgate.net In strongly basic solutions, while less common for this specific structure, hydrolysis of the ester group could occur over time, leading to changes in the spectrum corresponding to the formation of the carboxylate anion. Observing the UV-Vis spectrum as a function of pH can therefore provide information about the pKa of the molecule and the different species present in solution. researchgate.netresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis of this compound

As of the current body of scientific literature, a definitive X-ray crystallographic analysis for this compound has not been reported. Consequently, detailed information regarding its crystal structure, molecular conformation in the solid state, and specific intermolecular packing arrangements is not available.

The determination of a crystal structure through single-crystal X-ray diffraction is a pivotal technique for unambiguously elucidating the three-dimensional arrangement of atoms and molecules within a crystalline solid. This experimental method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the solid-state properties of the material.

While crystallographic data exists for structurally related thiazole derivatives, direct extrapolation of these findings to this compound would be speculative. The substitution pattern on the thiazole ring, as well as the nature of the substituent itself, can significantly influence the molecular conformation and the resulting crystal packing. Therefore, in the absence of specific experimental data for the title compound, a detailed discussion under this section cannot be provided.

Crystal Structure Determination and Molecular Conformation in the Solid State

Information on the crystal system, space group, and unit cell dimensions for this compound is not available due to the absence of a published crystal structure. The precise molecular conformation, including the planarity of the thiazole ring and the orientation of the methyl acetate substituent, remains undetermined in the solid state.

Intermolecular Interactions and Packing Arrangements in Crystalline this compound

A detailed analysis of the intermolecular interactions and packing motifs for this compound cannot be conducted without experimental crystallographic data. Such an analysis would typically identify and characterize the key non-covalent interactions that stabilize the crystal lattice, providing insights into the supramolecular architecture of the compound.

Theoretical and Computational Chemistry Studies on Methyl 2 1,3 Thiazol 5 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular properties of organic compounds such as methyl 2-(1,3-thiazol-5-yl)acetate. These computational methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the molecule's most stable three-dimensional conformation. researchgate.netijcce.ac.ir This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

ParameterAtom Pair/TripletCalculated Value (Å or °)
Bond Length C2-N3Value not available
N3-C4Value not available
C4-C5Value not available
C5-S1Value not available
S1-C2Value not available
C5-C(acetate)Value not available
Bond Angle C2-N3-C4Value not available
N3-C4-C5Value not available
C4-C5-S1Value not available
Dihedral Angle N3-C4-C5-C(acetate)Value not available

Note: The values in this table are illustrative as specific computational results for this molecule were not found in the reviewed literature. The parameters shown are representative of what would be calculated in a typical DFT study.

The final optimized structure corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. This stable geometry is the foundation for all further computational analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial descriptor of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.commdpi.com For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The distribution of these orbitals, visualized as 3D plots, shows which atoms have the largest coefficients and are therefore most involved in these interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

ParameterEnergy (eV)
E_HOMO Value not available
E_LUMO Value not available
HOMO-LUMO Gap (ΔE) Value not available

Note: The values in this table are for illustrative purposes. Specific FMO energy values for this molecule were not available in the reviewed literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the acetate (B1210297) group, identifying them as sites for interaction with electrophiles. Positive potential might be expected around the hydrogen atoms. This analysis provides a visual representation of the molecule's charge distribution and complements the FMO analysis in predicting reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

To understand how this compound participates in a chemical transformation, for instance, in its synthesis or a subsequent reaction, computational chemists would first identify the transition state (TS) structure for each key step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating this structure is a critical part of understanding the reaction mechanism.

Once a transition state is located and confirmed (by having exactly one imaginary frequency in a vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC analysis maps the reaction pathway from the transition state forwards to the product and backwards to the reactant, confirming that the identified TS indeed connects the intended reactant and product minima on the potential energy surface.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. nih.gov This value is a primary determinant of the reaction rate. A high activation energy implies a slow reaction, while a low barrier suggests a faster process. By calculating the activation energies for different potential pathways of a reaction involving this compound, researchers can predict the most favorable mechanism.

For example, in a hypothetical synthesis step, DFT calculations could be used to model the energy profile of the reaction, including the energies of reactants, intermediates, transition states, and products. This provides a quantitative understanding of the reaction's feasibility and kinetics.

Table 3: Illustrative Reaction Energetics for a Hypothetical Transformation of this compound (Theoretical)

ParameterDescriptionCalculated Value (kcal/mol)
ΔE_act Activation EnergyValue not available
ΔE_rxn Energy of ReactionValue not available
TS1 Energy of First Transition StateValue not available
INT1 Energy of IntermediateValue not available

Note: This table is illustrative of the data that would be generated in a computational study of a reaction mechanism. Specific values are not provided as they are dependent on the specific reaction being studied.

Computational Prediction of Reaction Pathways and Product Selectivity

Computational chemistry offers powerful tools to investigate the reactivity of this compound. By employing quantum chemical methods, researchers can model various potential reaction pathways, elucidating the mechanisms and predicting the selectivity of different chemical transformations. These theoretical calculations are instrumental in understanding how the molecule interacts with other reagents at an electronic level, providing insights that can guide synthetic efforts.

For instance, density functional theory (DFT) calculations can be used to map the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, which are crucial for determining the feasibility and rate of a proposed reaction. By comparing the energy barriers of competing pathways, chemists can predict which products are likely to form preferentially.

The prediction of product selectivity is a key application of these computational studies. In reactions where multiple isomers or products can be formed, such as in electrophilic aromatic substitution or reactions at the active methylene (B1212753) group, computational models can predict the regioselectivity and stereoselectivity. For example, in the synthesis of derivatives, computational methods can help determine whether a reaction will proceed via a specific pathway, as has been demonstrated in the synthesis of various thiazole derivatives. mdpi.com The insights gained from these predictions can save significant time and resources in the laboratory by focusing experimental work on the most promising reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Landscape Exploration of this compound

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space, known as conformers, and determining their relative energies. Computational methods are particularly well-suited for exploring the conformational landscape of flexible molecules.

By systematically rotating the rotatable bonds of this compound and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers. Quantum chemical calculations, often at the DFT level, can provide accurate relative energies of these conformers. ethz.ch For example, in a study of related 1,3-dioxane (B1201747) derivatives, DFT calculations were used to determine the conformational equilibrium between chair and twist conformers. researchgate.net This type of analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments. The presence of different substituents can significantly influence the conformational preferences, as seen in studies of various substituted thiazole derivatives. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time in a solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, providing a trajectory that describes their positions and velocities over time. rsc.org

These simulations are invaluable for understanding how the solvent influences the conformational preferences of the molecule. The explicit inclusion of solvent molecules allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can stabilize certain conformers over others. MD simulations can reveal the rates of interconversion between different conformers, providing a more complete picture of the molecule's flexibility. This dynamic information is essential for interpreting experimental data obtained in solution and for understanding how the molecule might interact with biological targets in an aqueous environment. The use of MD simulations to study the behavior of molecules in solution has been demonstrated for various heterocyclic compounds. acs.org

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Computational chemistry plays a vital role in the structural elucidation of organic molecules by predicting NMR spectroscopic parameters. escholarship.orgmissouristate.edu For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants can be performed and compared with experimental data to confirm its structure. jcsp.org.pk

The prediction of chemical shifts typically involves geometry optimization of the molecule followed by the calculation of the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). ufv.br These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in a complex spectrum. bham.ac.uk

Similarly, spin-spin coupling constants (J-couplings) can be calculated to provide further structural information. libretexts.orglibretexts.org The magnitude of the coupling constant is related to the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. miamioh.edu Computational methods can predict these coupling constants, aiding in the determination of the molecule's conformation and stereochemistry. jcsp.org.pk

Table 1: Predicted ¹³C NMR Chemical Shifts for a Thiazole Derivative This table is a representative example and not specific to this compound.

Atom Experimental Shift (ppm) Calculated Shift (ppm)
C2 168.5 167.9
C4 145.2 144.8

Simulation of Vibrational and Electronic Spectra

Computational methods can also simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra, providing further validation of the molecular structure and insights into its electronic properties. ethz.ch

Vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. mdpi.comresearchgate.net These calculated spectra can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. rdd.edu.iq This detailed assignment helps to confirm the functional groups present in the molecule and provides information about its bonding and structure.

Electronic spectra are simulated by calculating the energies of electronic transitions between the ground state and various excited states. mdpi.com Time-dependent density functional theory (TD-DFT) is a common method for this purpose. acs.org The calculated absorption wavelengths and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure of the molecule, including the nature of its molecular orbitals and the types of electronic transitions that are possible.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Advanced Machine Learning Applications in Predicting Properties and Reactivity of this compound

The intersection of computational chemistry and artificial intelligence has paved the way for the application of advanced machine learning (ML) models in the prediction of molecular properties and reactivity. For a compound such as this compound, which belongs to the medicinally significant class of thiazole derivatives, these in silico approaches offer a powerful tool for accelerating research and development. While specific machine learning studies focusing exclusively on this compound are not extensively documented, the methodologies applied to the broader family of thiazole derivatives provide a clear blueprint for its potential computational evaluation.

Machine learning models, particularly those for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), are trained on datasets of compounds with known properties or activities to predict these endpoints for new or untested molecules. imist.maijpsdronline.com For thiazole derivatives, these models have been successfully used to predict a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netlaccei.orgmdpi.com

A typical workflow for developing a predictive machine learning model for this compound would involve several key stages. The initial step is the generation of a comprehensive set of molecular descriptors. These descriptors are numerical representations of the molecule's physicochemical and structural features. For this compound, these would include topological, electronic, geometric, and physicochemical parameters. imist.ma

Subsequent to descriptor calculation, a dataset of related thiazole derivatives with experimentally determined properties would be compiled. This data is then used to train and validate various machine learning algorithms. Common algorithms employed in this field include multiple linear regression (MLR), support vector machines (SVM), artificial neural networks (ANN), and tree-based methods like random forest and gradient boosting. imist.maresearchgate.net The predictive power of these models is rigorously assessed using statistical metrics such as the coefficient of determination (R²), mean squared error (MSE), and cross-validation techniques. imist.ma

The application of such validated models could then be extended to predict the biological activities and reactivity of this compound. For instance, a QSAR model trained on a dataset of thiazole derivatives with known anti-inflammatory activity could predict the potential of this compound as an anti-inflammatory agent. nih.gov Similarly, its reactivity in various chemical transformations could be predicted, aiding in the design of synthetic pathways.

To illustrate the potential inputs for such a machine learning study, the following data tables outline hypothetical molecular descriptors and potential biological activities for this compound.

Table 1: Hypothetical Molecular Descriptors for this compound for Machine Learning Input

Descriptor TypeDescriptor NameHypothetical Value
Physicochemical Molecular Weight171.20
LogP0.85
Topological Polar Surface Area (TPSA)67.5 Ų
Number of Hydrogen Bond Donors0
Number of Hydrogen Bond Acceptors3
Number of Rotatable Bonds3
Electronic Dipole Moment2.5 D
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
Topological Wiener Index320
Balaban J Index2.8

Table 2: Potential Predicted Biological Activities for this compound using Machine Learning Models

Biological ActivityMachine Learning ModelPredicted Outcome (Hypothetical)
Anticancer (MCF-7) Random Forest ClassifierActive
Antimicrobial (E. coli) Support Vector MachineInactive
Anti-inflammatory (COX-2 Inhibition) Artificial Neural NetworkModerately Active
Urease Inhibition Gradient Boosting RegressorpIC50 = 4.8

It is important to emphasize that the values presented in these tables are illustrative and would need to be determined through specific computational chemistry software and experimental validation. The power of machine learning lies in its ability to process vast and complex datasets to uncover subtle structure-activity relationships that may not be apparent through traditional analysis. researchgate.net

Applications of Methyl 2 1,3 Thiazol 5 Yl Acetate As a Building Block in Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

The thiazole (B1198619) moiety is a fundamental structural unit in numerous natural products and synthetic compounds with important biological activities. nih.gov Methyl 2-(1,3-thiazol-5-yl)acetate serves as a key starting material or intermediate in the synthesis of various complex heterocyclic systems.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products in a single step from three or more starting materials. This approach is highly efficient and atom-economical. While direct examples of this compound in MCRs are not extensively documented in the provided results, the synthesis of thiazole derivatives through MCRs is a known strategy. For instance, a three-component reaction utilizing 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor has been reported for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues. mdpi.com This highlights the potential for appropriately functionalized thiazoles to participate in such convergent synthetic strategies.

Precursor to Fused Thiazole Systems and Annulated Derivatives

This compound and its derivatives are valuable precursors for the synthesis of fused thiazole systems. These annulated derivatives often exhibit enhanced biological activity compared to their monocyclic counterparts. For example, the synthesis of 2H-thiazolo[4,5-d] nih.govrsc.orgtriazole, a novel [5-5]-fused heteroaromatic system, demonstrates the utility of thiazole-based starting materials in creating complex fused rings. rsc.org The functionalization of such fused systems opens up avenues for scaffold hopping in medicinal chemistry. rsc.org

Synthesis of Bioactive Molecules and Natural Product Analogs (Focus on synthetic routes)

The thiazole ring is a common feature in many biologically active compounds, including approved drugs and natural products. nih.govnih.gov Consequently, this compound is a crucial building block in the synthesis of various bioactive molecules and analogs of natural products.

Key Intermediate in the Total Synthesis of Thiazole-Containing Natural Products

The synthesis of thiazole-containing natural products often involves the use of functionalized thiazole building blocks. For example, the synthesis of di-, tri-, and tetrathiazole moieties has been achieved through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones. nih.gov This underscores the importance of having access to versatile thiazole precursors for the assembly of complex natural product-like structures.

Scaffold for the Design and Synthesis of Novel Chemical Probes

The structural framework of this compound makes it an attractive scaffold for the development of novel chemical probes. For instance, the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide from a related thiazole derivative provides a handle for further functionalization, which is a key aspect in the design of chemical probes. chemscene.com These probes can be used to investigate biological processes and identify new drug targets.

Contribution to Materials Science and Polymer Chemistry

Currently, there is limited information available in the provided search results regarding the direct application of this compound in materials science and polymer chemistry. The primary focus of the existing research is on its utility in medicinal chemistry and organic synthesis.

Table of Compounds

Compound NameCAS NumberMolecular FormulaUse/Significance
This compound656-53-1C6H7NO2SBuilding block in organic synthesis
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneNot AvailableC7H9BrN2OSStarting material for thiazole derivatives
2H-Thiazolo[4,5-d] nih.govrsc.orgtriazoleNot AvailableC3H2N4SFused heteroaromatic system
2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide496057-29-5C6H9N3OSIntermediate for chemical probes
5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazoleNot AvailableC8H7N5S2Synthesized via MCR

Interactive Data Table

Monomer in the Synthesis of Thiazole-Containing Polymers

While direct polymerization of this compound is not extensively documented, the broader class of thiazole-containing polymers has been the subject of significant research due to their desirable properties, including thermal stability and unique optoelectronic characteristics. These polymers are often synthesized through the polymerization of functionalized thiazole monomers.

For instance, research has been conducted on the synthesis of poly(1,3-thiazol-2-yl-carbomoyl) methyl methacrylate (B99206) [poly(TCMMA)] and its metal complexes. This polymer was prepared via radical polymerization in dimethyl sulfoxide (B87167) with 2,2'-azobisisobutyronitrile as an initiator. usak.edu.tr The resulting polymer can then be chelated with various metal ions, suggesting a pathway for creating functional polymeric materials from thiazole-based monomers. usak.edu.tr

The general approach to creating thiazole-containing polymers involves the synthesis of a monomer with polymerizable groups, followed by a polymerization reaction. The properties of the resulting polymer can be tuned by the choice of the thiazole monomer and the polymerization method.

Table 1: Examples of Thiazole-Containing Polymers and their Properties

Polymer NameMonomer(s)Polymerization MethodKey PropertiesReference
Poly(1,3-thiazol-2-yl-carbomoyl) methyl methacrylate [poly(TCMMA)]1,3-thiazol-2-yl-carbomoyl) methyl methacrylateRadical polymerizationForms metal chelates, exhibits antimicrobial activity. usak.edu.tr usak.edu.tr
Fused heterocyclic conjugated polymers1,4-phthalaldehyde, [6,6'-bibenzothiazole]-2,2'-diamine, 1-ethynyl-4-hexylbenzeneMulticomponent one-pot polymerizationOutstanding solubility, good thermal stability, low energy bands. rdd.edu.iq rdd.edu.iq
Thiazolo[5,4-d]thiazole-based copolymers9,9-didecylfluorene-2,7-diyl-alt-2,5-bis-(3-hexylthiophene-2-yl)thiazolo[5,4-d]thiazoleNot specifiedUsed as donor materials in polymer solar cells. ontosight.ai ontosight.ai
Thiazole-based polyurea derivativesDiphenylsulfide-based aminothiazole monomer, various diisocyanatesSolution polycondensationGood thermal stability, potential as corrosion inhibitors and antimicrobial agents. uobabylon.edu.iq uobabylon.edu.iq

Ligand Precursor for Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives can act as coordination sites for metal ions, making them valuable precursors for the synthesis of ligands used in coordination chemistry and catalysis. The modification of the acetate (B1210297) group can further introduce additional donor atoms, leading to multidentate ligands capable of forming stable metal complexes.

While specific studies on this compound as a ligand precursor are limited, research on related thiazole derivatives highlights their potential. For example, mesoionic thiazol-5-ylidenes, derived from thiazolium salts, have been successfully used to prepare transition metal complexes with group 9, 10, and 11 metals. nih.gov These complexes have shown stability and possess strong electron-donating properties, suggesting their potential in catalysis. nih.gov

The synthesis of such ligands often involves the chemical modification of the thiazole-containing starting material to introduce appropriate coordinating groups. The resulting ligands can then be reacted with metal salts to form coordination complexes.

Table 2: Examples of Metal Complexes with Thiazole-Derived Ligands

LigandMetal Ion(s)Application/FindingReference
1-[2-(1,3-benzothiazol-2-yl-thio)acetyl]-3-methyl-2-pyrazolin-5-oneMn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(IV)The ligand coordinates via the pyrazoline nitrogen and exo-cyclic sulfur and oxygen atoms. rdd.edu.iquobabylon.edu.iq
2,3,4-triaryl-substituted thiazolium salts (precursors to thiazol-5-ylidenes)Au(I), Pd(II)Formation of stable thiazol-5-ylidene transition metal complexes. nih.gov
N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamideCu(II), Co(II), Ni(II), Zn(II)The resulting metal complexes exhibited good antimicrobial activity. ijper.org
Thiazole-derived Schiff basesCo(II), Ni(II), Cu(II), Zn(II), Cd(II)The complexes show clear redox behavior, indicating potential for electrochemical applications. orientjchem.org

Development of Novel Reagents and Catalysts from this compound Derivatives

The versatile reactivity of the thiazole ring and the ester group in this compound allows for its transformation into a variety of novel reagents and catalysts. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other functional groups. The thiazole ring itself can undergo various reactions, including electrophilic substitution and metallation, providing further avenues for derivatization.

For instance, the reduction of the ester in a related compound, methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, yields the corresponding alcohol, a key intermediate for further chemical modifications. mdpi.com This highlights how the acetate group can be a handle for creating new functionalities.

Furthermore, thiazole derivatives can be incorporated into more complex molecular architectures to create specialized reagents. A study on a three-component coupling reaction utilized 2-mercaptobenzoxazoles, amines, and ketones to synthesize valuable α-thioenamines and 2-iminothiazoline scaffolds, demonstrating the role of thiazole-based compounds as precursors to complex heterocyclic systems. acs.org

The development of new reagents and catalysts from this compound would typically involve a series of synthetic steps to introduce the desired reactive moieties. The resulting compounds could then be employed in various organic transformations.

Table 3: Examples of Reagents and Catalysts Derived from Thiazole Compounds

Thiazole DerivativeTransformation/ApplicationResulting Product/FunctionReference
Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetateReduction with LiBH4Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate (versatile intermediate) mdpi.com
2-Mercaptobenzoxazoles (related thiazole precursors)Three-component coupling with amines and ketonesα-Thioenamines and 2-iminothiazoline scaffolds acs.org
2-Aryl-thiazolesReaction with hydroxybenzaldehydesThiazolyl-methyl(carbonyl-methyl)-oxi-benzaldehydes (intermediates for further synthesis) researchgate.net
3-Amino-1,2,4-triazole (used to synthesize thiazolo[3,2-b] rdd.edu.iqontosight.airesearchgate.nettriazole-6(5H)-ones)Three-component synthesis with chloroacetic acid and aldehydes5-Aryl(heteryl)idene-thiazolo[3,2-b] rdd.edu.iqontosight.airesearchgate.nettriazole-6(5H)-ones (compounds with potential anticancer activity) nih.gov

Biological Relevance and Mechanistic Aspects of Methyl 2 1,3 Thiazol 5 Yl Acetate and Its Derivatives Molecular/cellular Level

Enzymatic Interaction Studies and Inhibition Mechanisms

Derivatives of methyl 2-(1,3-thiazol-5-yl)acetate have been identified as potent inhibitors of various enzymes, a function critical to their potential therapeutic applications. The mechanisms of this inhibition are often elucidated through a combination of computational predictions and experimental kinetic analyses.

Molecular Docking and Binding Affinity Predictions with Target Enzymes

Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of ligands within the active sites of target enzymes. Studies on various thiazole (B1198619) acetate (B1210297) derivatives have provided insights into the specific molecular interactions that govern their inhibitory activity.

For instance, a series of methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates were synthesized and docked against mushroom tyrosinase (PDB ID: 2Y9X). nih.gov The most potent inhibitor, a derivative containing a pyridine (B92270) ring, demonstrated crucial interactions within the enzyme's active site. nih.gov Molecular modeling suggested that an oxygen atom of the compound coordinates with key residues, which is a significant factor in its inhibitory capability. nih.gov Similarly, docking studies of novel thiazole conjugates against the Rho6 protein, implicated in hepatic cancer, showed favorable binding scores and interactions. semanticscholar.org

In the context of cancer, derivatives have been designed to target enzymes crucial for cell proliferation. Acetylated 5-aminosalicylate-thiazolinone hybrids, which are structurally related to thiazole acetates, were predicted through in-silico docking to bind strongly to cell cycle regulators. nih.gov Another study investigating bis-thiazole derivatives found that they could form multiple hydrogen bonds with key amino acid residues like Lys 67 in the active site of Pim-1 kinase, a protein implicated in cancer. researchgate.net These computational predictions align with observed biological activity and underscore the importance of specific structural motifs for effective enzyme binding.

Table 1: Summary of Molecular Docking Studies on Thiazole Acetate Derivatives

Derivative ClassTarget EnzymeKey Predicted InteractionsBinding Energy (kcal/mol)Source
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetatesMushroom TyrosinaseCoordination of a compound's oxygen atom with active site residues.Not specified nih.gov
2-Ethylidenehydrazono-5-arylazothiazolesRho6 ProteinArene-cation interaction with Arg96.-8.2 semanticscholar.org
Bis-Thiazole DerivativesPim-1 KinaseHydrogen bonding with Lys 67.-11.46 to -12.66 researchgate.net
Acetylated 5-aminosalicylate-thiazolinone HybridsCell Cycle RegulatorsStrong binding to target proteins predicted.Not specified nih.gov

Kinetic Studies of Enzyme Inhibition by this compound or its Derivatives

Kinetic studies provide experimental validation of enzyme inhibition and reveal the specific mechanism by which a compound interferes with enzyme function. These analyses can classify inhibitors as competitive, non-competitive, uncompetitive, or mixed-type.

A notable example is the kinetic analysis of a potent tyrosinase inhibitor from the methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate series. nih.gov Using Lineweaver-Burk and Dixon plots, the compound was identified as a non-competitive inhibitor with a Ki value of 1.5 µM. nih.gov This indicates that the inhibitor does not bind to the same site as the substrate but rather to an allosteric site, affecting the enzyme's catalytic efficiency. nih.gov

In another study, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate were developed as inhibitors of the mitotic kinesin HSET (KIFC1). nih.gov These compounds were found to be ATP-competitive, meaning they directly compete with ATP for binding to the motor domain of the enzyme. nih.gov This competitive mechanism was confirmed by observing a decrease in inhibitory activity at higher ATP concentrations. nih.gov The development of such multisubstrate analogue inhibitors, which can interfere at different binding sites, represents a novel mechanistic approach for enzyme inhibition. nih.gov

Table 2: Enzyme Inhibition Kinetics of Thiazole Acetate Derivatives

DerivativeTarget EnzymeInhibition TypeInhibitory Constant (Ki / IC₅₀)Source
Methyl[2-(pyridin-4-ylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate (Compound 5i)Mushroom TyrosinaseNon-competitiveKi = 1.5 µM, IC₅₀ = 3.17 µM nih.gov
2-(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamido)thiazole-5-carboxylate (Compound 13)HSET (KIFC1)ATP-competitiveIC₅₀ = 0.025 µM nih.gov
N-(thiazol-2-yl)-benzamide analog (Compound 1)Zinc-Activated Channel (ZAC)Noncompetitive antagonismIC₅₀ = 1-3 µM nih.gov

Receptor Binding and Agonist/Antagonist Studies at the Molecular Level

Thiazole acetate derivatives also exert their biological effects by interacting with cell surface and intracellular receptors, acting as either agonists (activators) or antagonists (blockers).

Investigation of Ligand-Receptor Interactions and Signaling Pathways

Research has identified thiazole-containing compounds as modulators of various receptor systems. A class of N-(thiazol-2-yl)-benzamide analogs, which include ester derivatives, were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds were found to act as negative allosteric modulators, binding to a site distinct from the agonist binding site, likely within the transmembrane or intracellular domains of the receptor. nih.gov Their inhibition was largely noncompetitive and state-dependent, demonstrating equipotent antagonism of ZAC activity evoked by different agonists like zinc and protons. nih.gov

In a different receptor system, derivatives of 4-(4-methoxyphenyl)-2-aminothiazole were developed as potent and selective antagonists for the human adenosine (B11128) A3 receptor. nih.gov This receptor is a G-protein coupled receptor that, upon activation, decreases the production of cyclic AMP (cAMP). nih.gov The antagonist properties of these thiazole derivatives were confirmed in a functional assay where they blocked the inhibition of cAMP production, demonstrating their ability to interfere with the receptor's signal transduction pathway. nih.gov Furthermore, the thiazole derivative 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) has been extensively studied as a potent, selective, and noncompetitive antagonist of the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. nih.govmerckmillipore.comnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Targets (focused on binding/interaction)

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For thiazole derivatives, SAR studies have revealed key structural features that govern their interaction with molecular targets.

Substitutions on Aromatic Rings: For N-(thiazol-2-yl)-benzamide antagonists of the ZAC receptor, substitutions on the phenyl ring were critical. For example, a 3-fluorophenyl analog was a potent inhibitor, while a pentafluorophenyl analog was considerably weaker. nih.gov In a series of adenosine A3 receptor antagonists, a methoxy (B1213986) group at the 4-position of the phenyl ring was shown to enhance binding affinity. nih.gov

Modifications of the Thiazole Core: In the development of HSET inhibitors, replacing the thiazole moiety with other heterocycles was explored to optimize activity. nih.gov SAR studies on tyrosinase inhibitors revealed that incorporating a heterocyclic pyridine ring into the structure led to excellent enzyme inhibitory activity compared to other derivatives where functional groups were common. nih.gov

Acyl Group Modifications: For adenosine A3 receptor antagonists, N-acetyl or propionyl substitutions on the aminothiazole template greatly increased binding affinity and selectivity. nih.gov

Bioisosteric Replacement: In designing anticancer agents, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a N-(5-benzylthiazol-2-yl)amide scaffold resulted in a significant enhancement of anticancer activity. researchgate.net

Multi-Heterocyclic Structures: A detailed comparison of the biological activity of fragments containing multiple heterocycles showed that cytotoxic activity required at least two thiazoles connected sequentially. researchgate.net

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

Derivative SeriesMolecular TargetKey Structural FeatureImpact on ActivitySource
N-(thiazol-2-yl)-benzamidesZinc-Activated Channel (ZAC)Substitution pattern on the phenyl ring.Determines antagonist potency. nih.gov
Aminothiazole derivativesAdenosine A3 Receptor4-methoxy group on phenyl ring; N-acetylation.Increases binding affinity and selectivity. nih.gov
Thiazolidinone acetatesMushroom TyrosinasePresence of a pyridine ring.Crucial for high inhibitory activity. nih.gov
Multi-heterocyclic fragmentsCancer Cell ProliferationTwo sequentially linked thiazole rings.Required for cytotoxic activity. researchgate.net
N-(5-benzylthiazol-2-yl)amidesCancer Cell ProliferationBioisosteric replacement of triazole with tetrazole.Enhanced anticancer potency. researchgate.net

Cellular Pathway Modulation and Mechanistic Investigations in In Vitro Models

The interactions of thiazole acetate derivatives at the enzymatic and receptor levels culminate in the modulation of cellular pathways, which can be observed in in vitro models such as cancer cell lines. These studies bridge molecular mechanisms with cellular outcomes like cell death, proliferation arrest, and changes in cell morphology.

New acetylated hybrids derived from 5-aminosalicylic acid and 4-thiazolinone demonstrated potent anti-proliferative activity against a panel of eight different cancer cell lines, with some derivatives showing IC₅₀ values below 1 µM. nih.gov Transcriptomic analysis of cells treated with the most potent compound, HH33, revealed that DNA repair and cell cycle regulation were the main targeted pathways, consistent with the molecular docking predictions. nih.gov

Other thiazole-containing derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net For example, N-(5-benzylthiazol-2-yl)amide derivatives induced morphological changes in K-562 leukemia cells consistent with apoptosis. researchgate.net In studies on imidazo[2,1-b] nih.govnih.govthiadiazole derivatives, potent anti-proliferative activity was linked to the modulation of key regulators of the epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin, and the inhibition of metalloproteinases. vu.nl Further investigation revealed that these effects could be explained by the inhibition of phosphorylation of multiple tyrosine kinase substrates, with PTK2/FAK identified as a key hub. vu.nl

Screening of novel thiazolo[3,2-b] nih.govnih.govtriazole-6-ones against the NCI 60 cancer cell line panel identified several compounds with excellent cytotoxic and cytostatic properties at a concentration of 10 µM. nih.gov This body of work highlights that thiazole acetate derivatives can modulate complex cellular signaling networks, leading to potent anticancer effects through various mechanisms.

Table 4: In Vitro Cellular Effects of Thiazole Acetate Derivatives

DerivativeCell Line(s)Observed EffectPotency (IC₅₀ / GI₅₀)Implicated PathwaySource
Acetylated 5-aminosalicylate-thiazolinone Hybrid (HH33)MCF7, HeLa, HCT-116, HepG2Anti-proliferative activityIC₅₀ < 1 µMDNA Repair, Cell Cycle nih.gov
Imidazothiadiazole derivative (12b)Panc-1 (Pancreatic Cancer)Anti-proliferative, reduced cell migrationSub-micromolar IC₅₀EMT, PTK2/FAK signaling vu.nl
N-(5-benzylthiazol-2-yl)amide derivative (3d)K-562 (Leukemia)Induction of apoptosisNot specifiedApoptosis researchgate.net
5-ene-thiazolo[3,2-b] nih.govnih.govtriazole-6-one (2h, 2i)NCI-60 PanelCytotoxic/Cytostatic activityEffective at 10 µMNot specified nih.gov
2-((5-acryloyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (3)NCI-60 PanelAntimitotic activityGI₅₀ = 15.72 µMCell Division semanticscholar.org

Effects on Specific Cellular Processes (e.g., metabolic pathways, signal transduction)

Thiazole derivatives have been shown to influence a variety of cellular processes, including signal transduction pathways critical in cancer proliferation. For instance, certain benzothiazole (B30560) derivatives containing pyridine have demonstrated inhibitory effects on the PI3K/mTORC1 signaling pathway. One such derivative, compound 19, exhibited potent antiproliferative activity against several cancer cell lines, including MCF-7, U87 MG, A549, and HCT116, with IC50 values ranging from 0.30 to 0.45 μM. nih.gov This suggests a direct impact on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. nih.gov

Another study focused on thiazole derivatives as inhibitors of the B-RAFV600E kinase, a key player in melanoma. Compound 40, a thiazole derivative with a phenyl sulfonyl group, showed significant inhibitory effects on this kinase with an IC50 value of 23.1 ± 1.2 nM, surpassing the standard drug dabrafenib. nih.gov This highlights the role of thiazole derivatives in modulating specific kinase activities within signal transduction cascades.

Furthermore, some thiazole derivatives have been found to interfere with metabolic pathways. Mycosidine, a 3,5-substituted thiazolidine-2,4-dione, has been associated with the disruption of glucose transport in fungal cells, suggesting a novel mechanism of action that targets cellular metabolism. nih.gov

The table below summarizes the effects of specific thiazole derivatives on cellular processes:

Derivative/CompoundCellular Process AffectedCell Line/OrganismKey Findings
Benzothiazole derivative (Compound 19)PI3K/AKT/mTOR signaling pathwayMCF-7, U87 MG, A549, HCT116Potent antiproliferative activity (IC50 = 0.30–0.45 μM) nih.gov
Thiazole derivative (Compound 40)B-RAFV600E kinase signalingMelanoma cellsSignificant inhibition of B-RAFV600E (IC50 = 23.1 ± 1.2 nM) nih.gov
MycosidineGlucose transportFungal cellsDisruption of glucose transport nih.gov

Studies on Molecular Targets within Cellular Systems

Research has identified several molecular targets of thiazole derivatives within cellular systems, particularly in the context of cancer and infectious diseases.

In cancer cells, a significant target is the PI3K/AKT/mTOR pathway. Thiazole derivatives have been designed to inhibit various components of this pathway. For example, compound 18 was shown to be a potent inhibitor of the PI3K/AKT/mTOR pathway, with IC50 values ranging from 0.50 to 4.75 μM across different cancer cell lines. nih.gov Similarly, other thiadiazole derivatives have been found to target a range of proteins involved in cancer progression, including carbonic anhydrase, Abl kinase, glutaminase, inosine (B1671953) monophosphate dehydrogenase, and heat shock protein 90. researchgate.net

Another critical molecular target for thiazole derivatives in cancer therapy is topoisomerase II. A novel synthesized thiazole derivative was shown to exhibit strong cytotoxic effects against HepG-2 and MCF-7 cancer cell lines and was found to bind to the DNA-Topo II complex, suggesting its role as a topoisomerase II inhibitor. nih.gov

In the realm of antimicrobial activity, DNA gyrase and topoisomerase IV are key targets for thiazole-based compounds. acs.org Certain thiazole derivatives have demonstrated powerful inhibitory activity against S. aureus topoisomerase IV, with some compounds showing selectivity for the bacterial enzyme over human topoisomerase II. acs.orgnih.gov

The table below details the molecular targets of various thiazole derivatives:

Derivative/CompoundMolecular TargetOrganism/Cell LineSignificance
Thiazole derivative (Compound 18)PI3K/AKT/mTOR pathwayA549, MCF-7, U-87 MG, HCT-116Potent anticancer effects nih.gov
Thiadiazole derivativesCarbonic anhydrase, Abl kinase, etc.Cancer cellsPotential anticancer agents researchgate.net
Novel thiazole derivativeTopoisomerase IIHepG-2, MCF-7Cytotoxic activity nih.gov
Thiazole derivatives (e.g., 3a, 3b)DNA gyrase and Topoisomerase IVS. aureusPotent antibacterial activity acs.orgnih.gov

Antimicrobial or Antifungal Activity: Mechanistic Elucidation

Molecular Mechanisms of Action Against Pathogenic Microorganisms

The antimicrobial and antifungal activities of thiazole derivatives are attributed to several molecular mechanisms, primarily targeting essential cellular structures and enzymes in pathogenic microorganisms.

A prominent mechanism is the disruption of the fungal cell wall and membrane. nih.govresearchgate.net The antifungal effect of certain newly synthesized thiazole derivatives against Candida albicans is believed to be related to their influence on the structure of the fungal cell wall and/or cell membrane. nih.govresearchgate.net This is supported by the observation that the minimum inhibitory concentration (MIC) of these derivatives increased significantly in the presence of sorbitol, an osmotic protectant that stabilizes the cell wall. researchgate.net Furthermore, some derivatives are thought to interact with ergosterol (B1671047), a key component of the fungal cell membrane. researchgate.net The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic parts, facilitates their penetration into the microbial cell membrane, leading to cytoplasm leakage and cell death. mdpi.com

Inhibition of crucial enzymes is another key mechanism. Thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. acs.org By forming a stable complex with the enzyme and DNA, these compounds block the re-ligation of the DNA strands, leading to cell death. acs.org Some thiazole-quinolinium derivatives have been shown to inhibit FtsZ, a protein critical for bacterial cell division, by stimulating its polymerization and disrupting the formation of the Z-ring. rsc.org

Furthermore, some thiazole derivatives act as inhibitors of tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme vital for the survival of bacteria under stress. researchgate.net

The table below outlines the molecular mechanisms of action for different thiazole derivatives:

Derivative ClassMechanism of ActionTarget OrganismReference
Thiazole derivatives with cyclopropaneFungal cell wall/membrane disruptionCandida albicans nih.govresearchgate.net
General thiazole derivativesMicrobial cell membrane permeationBacteria and Fungi mdpi.com
Thiazole-based compoundsDNA gyrase and topoisomerase IV inhibitionBacteria (e.g., S. aureus) acs.org
Thiazole-quinolinium derivativesFtsZ polymerization stimulationBacteria rsc.org
2H-chromen-2-ones with thiazoletRNA (guanine37-N1)-methyltransferase inhibitionBacteria researchgate.net

Target Identification and Validation in Microbiological Systems

The identification and validation of molecular targets are crucial for understanding the antimicrobial action of thiazole derivatives and for the development of new drugs.

For antifungal thiazole derivatives, the cell wall and membrane have been identified as primary targets. The "sorbitol protection assay" is a common method used to validate the cell wall as a target. An increase in the MIC of a compound in the presence of sorbitol suggests that the compound acts on the cell wall. researchgate.net Similarly, the "ergosterol assay" is used to determine if a compound targets the cell membrane by interacting with ergosterol. A decrease in antifungal activity in the presence of exogenous ergosterol indicates that ergosterol is a likely target. researchgate.net

In the context of antibacterial agents, specific enzymes have been identified and validated as targets. For instance, the inhibitory activity of thiazole derivatives against S. aureus topoisomerase IV has been confirmed through in vitro enzymatic assays, which measure the ability of the compounds to inhibit the enzyme's activity at specific concentrations. nih.gov The selectivity of these compounds for the bacterial enzyme over the human counterpart is a critical aspect of validation. nih.gov

For thiazole derivatives targeting FtsZ, biochemical assays that monitor the polymerization of FtsZ in the presence of the compounds are used for validation. rsc.org Changes in the morphology of bacterial cells, such as elongation, observed through microscopy, further support the inhibition of cell division as the mechanism of action. rsc.org

Molecular docking studies are also employed to predict and validate the binding of thiazole derivatives to their molecular targets. For example, docking studies have been used to investigate the interaction of thiazole derivatives with the active site of bacterial tRNA (guanine37-N1)-methyltransferase. researchgate.net

The table below summarizes the methods used for target identification and validation:

TargetValidation MethodKey FindingReference
Fungal Cell WallSorbitol Protection AssayIncreased MIC in the presence of sorbitol confirms cell wall as a target. researchgate.net
Fungal Cell Membrane (Ergosterol)Ergosterol AssayReduced antifungal activity in the presence of ergosterol indicates it as a target. researchgate.net
Bacterial Topoisomerase IVIn vitro Enzymatic AssaysDirect measurement of enzyme inhibition by the compound. nih.gov
Bacterial FtsZBiochemical Polymerization Assays & MicroscopyConfirmation of FtsZ polymerization disruption and resulting changes in cell morphology. rsc.org
Bacterial tRNA (guanine37-N1)-methyltransferaseMolecular DockingPrediction and visualization of binding interactions within the enzyme's active site. researchgate.net

Advanced Analytical Methodologies for the Study of Methyl 2 1,3 Thiazol 5 Yl Acetate in Research Settings

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for separating and quantifying methyl 2-(1,3-thiazol-5-yl)acetate from reaction mixtures, synthetic byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound in non-volatile samples. The development of a robust, stability-indicating HPLC method is critical for quality control in a research context.

A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. For thiazole (B1198619) derivatives, a C18 column is frequently employed due to its versatility and efficiency. journaljpri.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition adjusted to achieve optimal separation. journaljpri.comturkjps.org Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, sensitive, and specific for the intended analysis. turkjps.org

Key validation parameters for an HPLC method for this compound would include:

Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. For similar compounds, linearity has been demonstrated over ranges like 5-100 µg/mL. turkjps.org

Accuracy: Determined by recovery studies, with acceptable ranges typically between 98-102%. turkjps.org

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of less than 2% being desirable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For analogous compounds, LOD and LOQ values in the sub-µg/mL range have been reported. journaljpri.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument Agilent 1260 series or similar
Column C18, 150 x 4.6 mm, 5 µm particle size turkjps.org
Mobile Phase Acetonitrile : 0.02 M Acetate (B1210297) Buffer (pH 4.5) (v/v)
Flow Rate 1.0 mL/min
Detection Diode-Array Detector (DAD) at an appropriate wavelength
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile impurities that may be present in samples of this compound. It is particularly useful for identifying starting materials, residual solvents, or volatile byproducts from the synthesis process. The coupling of a gas chromatograph with a mass spectrometer allows for both the separation of components in a mixture and their definitive identification based on their mass spectra. thepharmajournal.comijcmas.com

Sample preparation typically involves dissolving the sample in a suitable volatile solvent, such as ethyl acetate or acetonitrile. coresta.orgnih.gov The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

GC-MS analysis can identify potential impurities such as:

Residual starting materials or reagents.

Products from side reactions.

Volatile degradation products.

Table 2: Representative GC-MS Method Parameters for Impurity Profiling

ParameterCondition
Instrument GC-MS system (e.g., Agilent, Shimadzu)
Column DB-5ms or similar (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min) thepharmajournal.com
Injection Mode Split (e.g., 30:1 or 50:1) thepharmajournal.comcoresta.org
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min
MS Ionization Electron Impact (EI) at 70 eV nih.gov
Mass Range 40-500 amu

While this compound itself is not a chiral molecule, its derivatives synthesized in subsequent research steps can possess stereogenic centers. mdpi.comscilit.com For these chiral derivatives, determining the enantiomeric excess (e.e.) is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most effective method for separating and quantifying enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for the separation of chiral azole compounds. mdpi.comscilit.commdpi.com The separation can be achieved using various elution modes, including normal phase, polar organic, and reversed phase, depending on the specific properties of the derivative. mdpi.comscilit.com Supercritical fluid chromatography (SFC) with chiral columns is another powerful tool, often providing faster and more efficient separations. mdpi.com

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural and quantitative information, making them ideal for the comprehensive characterization of this compound and its related substances in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for identifying and quantifying metabolites of this compound in biological samples or for analyzing the compound within complex mixtures. nih.govresearchgate.net The initial liquid chromatography step separates the parent compound from its metabolites and matrix components. The separated molecules are then ionized and analyzed by two mass spectrometers in series (tandem MS). nih.govresearchgate.net

This technique is particularly valuable in metabolic studies where researchers aim to understand how the compound is processed in biological systems. nih.govmdpi.com By comparing the mass spectra of the parent compound with those of its potential metabolites, researchers can identify biotransformations such as hydroxylation, demethylation, or conjugation. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly useful for separating polar metabolites that are not well-retained on traditional reversed-phase columns. nih.govnih.gov

For highly complex samples containing numerous volatile and semi-volatile components, comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. nih.gov In GCxGC, the effluent from a primary GC column is subjected to a second, different separation on a secondary column. nih.gov This two-dimensional separation spreads the components over a 2D plane, resolving many peaks that would otherwise co-elute in a 1D system.

When coupled with a fast-scanning mass spectrometer, such as a time-of-flight (TOF) detector, GCxGC-MS becomes an exceptionally powerful tool for the detailed characterization of complex mixtures. nih.gov This could be applied in research settings to obtain a complete profile of all volatile impurities in a highly impure sample of this compound or to analyze its degradation products under various stress conditions. The resulting data can be processed using chemometric tools like Principal Component Analysis (PCA) to identify patterns and differentiate between samples. nih.gov

Electrochemical Methods for Redox Behavior and Sensing Applications (in research)

Electrochemical methods are instrumental in probing the redox characteristics of molecules, offering insights into their electron transfer capabilities. This is particularly relevant for thiazole-containing compounds, as the heteroatoms can influence the electronic environment of the molecule.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a substance. In a hypothetical study of this compound, CV would be employed to determine its redox potentials. The thiazole ring, being an electron-rich system, is expected to undergo oxidation at a specific potential. The data from such an analysis would indicate the ease with which the compound can donate or accept electrons, a fundamental aspect of its chemical reactivity.

In studies on other functionalized thiazole derivatives, CV has been used to determine oxidation and reduction potentials, which are crucial for applications in materials science, such as organic electronics. researchgate.netconicet.gov.ar For instance, research on dithienylthiazolo[5,4-d]thiazoles revealed oxidation potentials that were correlated with the electronic properties of various substituents. conicet.gov.ar A similar approach for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any anodic (oxidation) or cathodic (reduction) peaks.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

ParameterExpected ValueSignificance in Research
Oxidation Potential (Epa)Data Not AvailableIndicates the potential at which the compound is oxidized.
Reduction Potential (Epc)Data Not AvailableIndicates the potential at which the compound is reduced.
HOMO/LUMO Energy LevelsData Not AvailableCan be estimated from redox potentials; crucial for electronic applications.

Note: This table is for illustrative purposes only, as experimental data for this specific compound is not available.

Development of Electrochemical Sensors for Research Applications

The development of electrochemical sensors based on thiazole derivatives has been an area of active research, particularly for the detection of various analytes. While no specific electrochemical sensors for the direct detection of this compound have been reported, the general principles can be outlined. A common approach involves modifying an electrode surface with a material that selectively interacts with the target analyte.

In a research context, one could envision an electrode modified with a receptor that has a specific affinity for the thiazole or acetate moiety of the target compound. Upon binding, a measurable change in the electrochemical signal (e.g., current or potential) would occur, allowing for quantification. The successful electrochemical synthesis of other thiazole derivatives suggests the feasibility of electrochemically-driven sensor fabrication. researchgate.net

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways (in academic context)

Thermal analysis techniques are critical for understanding the thermal stability, phase behavior, and decomposition characteristics of chemical compounds in an academic setting.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For this compound, a TGA experiment would reveal the temperature at which the compound begins to degrade. Studies on other thiazole derivatives have shown that thermal stability can be influenced by the nature of the substituents on the thiazole ring. nih.gov For some complex thiazole-based materials, significant mass loss is not observed below 400 °C, indicating high thermal stability. conicet.gov.ar

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with phase transitions in a material as a function of temperature. A DSC thermogram of this compound would show peaks corresponding to melting, crystallization, and any solid-state phase transitions. This information is valuable for understanding the material's physical properties and for purification processes like recrystallization. Research on other thiazole esters has detailed their melting points and phase transitions, which are dependent on the compound's molecular structure. researchgate.net

Table 2: Hypothetical Thermal Analysis Data for this compound

Analysis TechniqueParameterExpected ObservationSignificance in Academic Research
TGAOnset of Decomposition (Td)Data Not AvailableIndicates the upper-temperature limit of the compound's stability.
DSCMelting Point (Tm)Data Not AvailableA fundamental physical property, indicative of purity.
DSCGlass Transition (Tg)Data Not AvailableRelevant for amorphous or polymeric materials.
DSCCrystallization Temperature (Tc)Data Not AvailableProvides information on the crystallization behavior upon cooling from a melt.

Note: This table is for illustrative purposes only, as experimental data for this specific compound is not available.

Emerging Research Frontiers and Future Perspectives for Methyl 2 1,3 Thiazol 5 Yl Acetate

Novel Synthetic Approaches and Green Chemistry Innovations

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by the Hantzsch synthesis, a method known for over a century. nih.govyoutube.combepls.com However, this classical approach often suffers from drawbacks such as harsh reaction conditions, long reaction times, and low yields. nih.govresearchgate.net In response, modern synthetic chemistry is continually evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally benign methodologies.

Exploration of Unconventional Activation Methods

To overcome the limitations of traditional synthetic routes, researchers have turned to unconventional activation methods. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of thiazole derivatives. nih.govnih.govacs.orgtandfonline.comtandfonline.comfigshare.com This technique can significantly reduce reaction times, often from hours to minutes, and improve yields. nih.govnih.gov For instance, microwave irradiation has been successfully employed in the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas, resulting in high yields of the corresponding N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. nih.govyoutube.com

Continuous flow chemistry represents another significant advancement in the synthesis of heterocycles, including thiazoles and thiadiazoles. nih.govthieme-connect.comresearchgate.netthieme-connect.comrsc.org Flow processes offer enhanced safety, efficiency, and scalability compared to traditional batch methods. researchgate.net This technology allows for precise control over reaction parameters, leading to higher selectivity and yields. researchgate.net The automated, multi-step continuous flow synthesis of complex molecules like 2-(1H-indol-3-yl)thiazole derivatives highlights the potential of this approach for generating libraries of pharmacologically relevant compounds. thieme-connect.com

Biocatalytic and Chemoenzymatic Pathways for Sustainable Synthesis

In the quest for greener synthetic methods, biocatalysis and chemoenzymatic synthesis have gained considerable traction. nih.govresearchgate.netnih.govnih.govacs.org These approaches utilize enzymes or whole microorganisms to catalyze chemical reactions, often under mild and environmentally friendly conditions. nih.govresearchgate.netnih.gov A notable example is the novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives using trypsin from porcine pancreas as a catalyst. nih.govresearchgate.netnih.gov This method provides high yields and demonstrates the broad substrate tolerance of the enzyme. nih.govresearchgate.netnih.gov

Furthermore, the use of eco-friendly biocatalysts, such as those derived from chitosan (B1678972), has been explored for the ultrasound-assisted synthesis of thiazole derivatives. nih.govacs.org These biocatalysts can exhibit high catalytic activity, leading to improved yields and reduced reaction times under mild conditions. nih.govacs.org The development of such biocatalytic and chemoenzymatic pathways is a crucial step towards the sustainable production of thiazole-containing compounds like methyl 2-(1,3-thiazol-5-yl)acetate.

Advanced Applications in Chemical Biology and Drug Discovery (focused on design and synthetic aspects)

The thiazole scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds with a wide range of therapeutic applications. fabad.org.tracs.orgnih.gov The unique structural and electronic properties of the thiazole ring make it an attractive building block for the design and synthesis of novel therapeutic agents and chemical probes.

Development of Photoactivatable Derivatives and Molecular Probes

Thiazole derivatives have shown significant promise in the development of fluorescent probes for biological imaging and sensing. nih.govresearchgate.netresearchgate.net For example, thiazole orange (TO), an asymmetric cyanine (B1664457) dye, exhibits a remarkable increase in fluorescence upon binding to nucleic acids, making it a valuable component of "light-up" probes for DNA and RNA detection. nih.govresearchgate.net Conjugating TO to peptide nucleic acids (PNA) has led to the creation of probes that can detect specific nucleic acid sequences with high sensitivity and specificity. nih.govresearchgate.net

The development of photochromic thiazole-substituted compounds further expands their application in molecular switching and sensing. acs.org These molecules can reversibly switch between two distinct isomers upon irradiation with light of different wavelengths, leading to changes in their absorption and emission properties. acs.org This behavior can be harnessed to create photo-controllable molecular probes and smart materials. While direct research on photoactivatable derivatives of this compound is not yet prevalent, the principles demonstrated with other thiazole derivatives suggest a promising avenue for future exploration.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds in drug development. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Thiazole-containing fragments are frequently identified as hits in FBDD campaigns due to their ability to form key interactions with protein targets. acs.orgnih.gov

A focused library of fragment-sized thiazoles and thiadiazoles has been designed and profiled to evaluate their potential and identify potential liabilities in fragment screening. acs.orgnih.govresearchgate.net Such studies are crucial for guiding the selection and optimization of thiazole-based fragments. The ester functionality in this compound provides a versatile handle for fragment growing and optimization, making it a potentially valuable building block for FBDD campaigns. acs.org

Exploration of Photophysical Properties and Optoelectronic Applications (if relevant to the compound type)

The photophysical properties of thiazole derivatives are of great interest for their potential applications in optoelectronics and photonics. rsc.orgresearchgate.netresearchgate.net The rigid, planar, and π-conjugated nature of the thiazole ring system can give rise to interesting fluorescence and charge-transport properties. researchgate.netresearchgate.net

Research on thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives has demonstrated that their photophysical properties are highly dependent on their crystal packing. rsc.org By modifying the substituents on the TTz core, it is possible to tune the emission color across the visible spectrum, from blue to orange-red. rsc.org This tunability makes these materials promising candidates for use in solid-state lighting and other optical devices. rsc.org

Furthermore, the introduction of electron-donating and electron-accepting groups to the thiazole scaffold can lead to compounds with intramolecular charge transfer (ICT) characteristics, which are often associated with large Stokes shifts and solvatochromism. researchgate.net These properties are highly desirable for applications in sensing and as emitters in organic light-emitting diodes (OLEDs). researchgate.net While the specific photophysical properties of this compound have not been extensively studied, the broader research on related thiazole derivatives suggests that it could possess interesting optical properties worthy of investigation for potential optoelectronic applications. nyu.edursc.org

Fluorescence and Luminescence Studies

The investigation into the fluorescent and luminescent properties of this compound is a key area of emerging research. While specific photophysical data for this exact compound is not yet widely published, the broader class of thiazole derivatives is known for its luminescent capabilities. Thiazole-based fluorophores are recognized as promising materials for applications such as white organic light-emitting devices (OLEDs). nih.gov The inherent electronic structure of the thiazole ring often leads to strong fluorescence. For instance, thiazolo[5,4-d]thiazole derivatives have been shown to exhibit high quantum yields and long-lived fluorescence lifetimes. ijper.org

Research into related structures, such as thiazole and benzothiazole (B30560) styryl derivatives, has demonstrated their potential as fluorescent whitening agents, with their optical properties being tunable by extending the conjugated system. nih.gov It is hypothesized that this compound, with its potential for functionalization at the acetate (B1210297) group and the thiazole ring, could be engineered to exhibit specific fluorescence characteristics. Future studies are anticipated to focus on synthesizing derivatives of this compound and systematically evaluating their absorption and emission spectra, quantum yields, and fluorescence lifetimes to unlock their full potential as novel fluorophores.

Potential in Organic Electronic Devices (as a building block)

The thiazole moiety is a well-established electron-accepting heterocycle, making it a valuable component in the design of organic semiconductors. researchgate.net This characteristic suggests that this compound could serve as a crucial building block for materials used in organic electronic devices. Thiazole-based materials are actively being explored for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. researchgate.net

The fused bicyclic system, thiazolo[5,4-d]thiazole, which shares the core thiazole structure, is particularly noted for its electron-deficient nature, high oxidative stability, and rigid, planar structure that facilitates efficient intermolecular π–π overlap—all desirable features for electronic applications. rsc.org While direct application of this compound in such devices is still in the exploratory phase, its structure provides a versatile scaffold. The acetate group can be modified to create polymers or larger conjugated systems. For example, the synthesis of thiazole-containing conjugated polymers has been shown to yield materials with interesting electronic properties. nih.gov Future research will likely involve the incorporation of the this compound unit into larger molecular architectures to investigate their charge transport properties and performance in electronic devices.

Role in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents another exciting frontier for this compound. The thiazole ring, with its nitrogen and sulfur heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to self-assembly processes.

Host-Guest Interactions and Molecular Recognition Studies

While specific host-guest studies involving this compound are not yet prevalent in the literature, the general class of thiazole-containing compounds has shown promise in molecular recognition. For instance, thiazole-containing crown ethers have been designed as selective ionophores for ammonium (B1175870) ions. ijper.org This suggests that the thiazole unit within this compound could be exploited for the specific binding of guest molecules. The ester functionality could also be modified to create more complex host structures. Future research may explore the synthesis of macrocycles or cavitands incorporating the this compound scaffold and study their binding affinities for various organic or inorganic guests.

Assembly of Supramolecular Structures Utilizing Thiazole Scaffolds

The ability of thiazole-containing molecules to self-assemble into well-defined supramolecular structures is an area of active investigation. The formation of such assemblies is driven by a combination of forces, including hydrogen bonding and π-π stacking interactions. For example, novel supramolecular assemblies have been constructed from thiazolothiazole extended viologen moieties and different benzenecarboxylic acids, which exhibit interesting photochromic behavior. rsc.org The planarity and potential for intermolecular interactions of the thiazole ring in this compound make it a candidate for the design of new self-assembling systems. By introducing complementary functional groups, it may be possible to direct the assembly of this molecule into specific architectures, such as sheets, fibers, or more complex three-dimensional networks. Such ordered structures could find applications in areas like crystal engineering and the development of functional materials.

Interdisciplinary Research Opportunities and Collaborations

The diverse potential applications of this compound naturally foster interdisciplinary research. The exploration of its fluorescent properties will require collaboration between synthetic organic chemists and photophysicists. The development of this compound as a building block for organic electronics will necessitate partnerships between materials scientists, chemists, and physicists to synthesize, characterize, and integrate these new materials into devices.

Furthermore, the biological activities often associated with thiazole derivatives open up avenues for collaboration with medicinal chemists and biologists. nih.govpharmaguideline.com Although this article does not delve into its pharmacological aspects, the core thiazole structure is a well-known pharmacophore, suggesting that interdisciplinary studies could uncover novel therapeutic applications. The intersection of materials science and biology could also lead to the development of biocompatible sensors or imaging agents based on this compound. Such collaborative efforts will be crucial to fully realize the potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(1,3-thiazol-5-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF, yields derivatives with >85% purity . Solvent choice (e.g., dioxane vs. ethanol), stoichiometry of triethylamine (as a base), and temperature control are critical for minimizing side reactions and maximizing yield.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the thiazole ring’s proton environments and ester carbonyl signals (~170 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹). High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) ensures purity (>97%) and molecular ion verification .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) such as nitrile gloves and fume hoods to avoid inhalation or skin contact. Waste should be segregated and treated by certified disposal services. Safety data for structurally similar compounds (e.g., 4-methyl-5-thiazolylethyl acetate) indicate potential irritancy, necessitating adherence to H303/H313/H333 hazard protocols .

Advanced Research Questions

Q. How can reaction mechanisms for thiazole-acetate derivatives be elucidated, particularly in coupling reactions?

  • Methodological Answer : Mechanistic studies require kinetic monitoring (e.g., via in-situ IR or NMR) and isotopic labeling. For example, chloroacetyl chloride’s electrophilic attack on the thiazole amino group can be tracked using ¹³C-labeled reagents. Computational methods (DFT calculations) further validate transition states and intermediates .

Q. What experimental design strategies optimize the synthesis of this compound under varying conditions?

  • Methodological Answer : Factorial design (e.g., 2^k models) evaluates variables like temperature (20–80°C), solvent polarity (dioxane vs. ethanol), and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. For instance, triethylamine concentration significantly impacts reaction efficiency in chloroacetylation steps .

Q. How do computational studies (e.g., molecular docking) support the design of thiazole-acetate derivatives for biological applications?

  • Methodological Answer : Docking simulations (AutoDock Vina, Schrödinger Suite) predict binding affinities to target proteins (e.g., enzymes or receptors). For example, derivatives with para-substituted aryl groups on the thiazole ring show enhanced interactions with hydrophobic pockets, as demonstrated in studies of similar triazole-thiazole hybrids .

Q. What strategies resolve contradictions in reported biological activities of thiazole-acetate analogs?

  • Methodological Answer : Cross-validate bioassay protocols (e.g., IC₅₀ measurements in cancer cell lines) using standardized cell cultures (e.g., MCF-7 or HeLa) and controls. Meta-analyses of structure-activity relationships (SAR) differentiate substituent effects (e.g., electron-withdrawing groups on the thiazole ring vs. ester flexibility) .

Q. How can researchers assess the stability of this compound under physiological or extreme conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Mass spectrometry identifies breakdown products (e.g., hydrolysis to 2-(1,3-thiazol-5-yl)acetic acid). pH-dependent stability assays (pH 1–10) reveal susceptibility to ester bond cleavage .

Q. What role do substituents on the thiazole ring play in modulating physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 4-position to enhance aqueous solubility. Quantitative Structure-Property Relationship (QSPR) models correlate logP values with substituent hydrophobicity. For instance, methyl groups increase logP by ~0.5 units, while carboxylate derivatives improve solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.